molecular formula C15H15ClN6O B2889990 (4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine CAS No. 946296-78-2

(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine

Cat. No. B2889990
CAS RN: 946296-78-2
M. Wt: 330.78
InChI Key: YVAPFMFGLOLWBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine” can be represented by the InChI code: 1S/C10H14ClNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 . This indicates that the compound has a molecular weight of 199.68 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine” include a molecular weight of 199.68 . The compound is a liquid at room temperature, with a refractive index of 1.548 . It has a boiling point of 60-65 °C at 0.1 mmHg and a density of 1.112 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Anticancer Potential

  • Palladium(II) and Platinum(II) Complexes : These complexes, containing benzimidazole ligands similar to the chemical structure of interest, were synthesized and studied for their potential as anticancer compounds. The study involved detailed analysis using density functional theory and demonstrated activity against various cancer cell lines (Ghani & Mansour, 2011).

Enzyme Inhibition Studies

  • Monoamine Oxidase-B Inactivation : A study on the transformation of heterocyclic reversible monoamine oxidase-B inhibitors into irreversible inhibitors through N-methylation. This research sheds light on the enzyme inhibition mechanism, relevant for understanding the behavior of similar compounds (Ding & Silverman, 1993).

Structural and Molecular Analysis

  • Crystallographic Study : The structural details of a related molecule, focusing on the intramolecular and intermolecular interactions, were examined using crystallography. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Butcher et al., 2007).

Antimicrobial Activity

  • Novel Triazole Derivatives : Research involving the synthesis of new triazole derivatives showed antimicrobial activities. These findings are significant for the development of new therapeutic agents (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

  • Synthesis of Formazans : This study involved the synthesis of formazans from Mannich base of a related compound, exploring their potential as antimicrobial agents. Such studies contribute to the understanding of synthetic pathways and potential applications (Sah et al., 2014).

Nucleophilic Attack Studies

  • Carbene Complexes Formation : An investigation into the formation of (methoxy)(amino) and bis(amino) carbene complexes via nucleophilic attacks, which is relevant for understanding the reactivity of similar compounds (Canovese et al., 1997).

Kinetics and Reaction Mechanisms

  • Reactions with Alicyclic Amines : The study of reactions involving thionocarbonates with alicyclic amines provided insights into the kinetics and mechanisms, which can be extrapolated to understand similar chemical reactions (Castro et al., 2001).

properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c1-23-9-8-19-15-21-13-12(17-6-7-18-13)14(22-15)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAPFMFGLOLWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine

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